Synthesis of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one: A Comprehensive Technical Guide
Synthesis of 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one: A Comprehensive Technical Guide
Executive Summary
The pyrazino[2,3-b]pyrazin-2(1H)-one bicyclic system is a privileged scaffold in modern medicinal chemistry, most notably recognized for its foundational role in the development of ATP-competitive kinase inhibitors[1]. Specifically, derivatives of this core have demonstrated profound efficacy as dual mTORC1/mTORC2 inhibitors, overcoming the resistance mechanisms often associated with first-generation allosteric inhibitors like rapamycin[2].
This technical whitepaper outlines the authoritative, self-validating synthetic route to the critical intermediate 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one . By establishing a robust four-step protocol starting from 3,5-dibromopyrazin-2-amine, drug development professionals can achieve high-yielding, scalable access to this scaffold for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling at the C6 position)[3].
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the 3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one core requires precise control over regioselectivity and the suppression of intermolecular side reactions.
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Strategic Disconnection: The pyrazine-pyrazine fused ring is best assembled via an intramolecular C-N bond formation. Retrosynthetically, the target disconnects to an α -amino amide intermediate appended to a pyrazine ring.
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Starting Material Selection: is the optimal starting material[3]. The inherent electron deficiency of the pyrazine ring stabilizes the amine for controlled acylation, while the bromine at C3 is perfectly positioned for subsequent palladium-catalyzed oxidative addition.
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The PMB-Protection Strategy (Causality): A naive approach might attempt to react 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide directly with ammonia. However, primary α -amino amides are highly nucleophilic and prone to rapid intermolecular dimerization, yielding unwanted diketopiperazine byproducts. To enforce causality and guarantee high yields, we utilize 4-methoxybenzylamine (PMB-NH₂) . The bulky PMB group sterically shields the secondary amine, completely suppressing dimerization and locking the molecule into a conformation that strictly favors intramolecular cyclization.
Fig 1: Four-step synthetic workflow for 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating specific workup rationales to ensure intermediate purity prior to the sensitive transition-metal catalysis step.
Step 1: Synthesis of 2-bromo-N-(3,5-dibromopyrazin-2-yl)acetamide
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Reagents: 3,5-dibromopyrazin-2-amine (1.0 equiv), bromoacetyl bromide (1.1 equiv), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv), anhydrous THF.
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Procedure:
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Dissolve 3,5-dibromopyrazin-2-amine in anhydrous THF (0.2 M) under a nitrogen atmosphere and cool to 0 °C.
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Add DIPEA dropwise, followed by a slow, dropwise addition of bromoacetyl bromide to prevent localized overheating and over-acylation.
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Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
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Workup & Validation: Quench with saturated aqueous NaHCO₃ to neutralize hydrobromic acid byproducts. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product is typically >90% pure and can be used directly.
Step 2: Synthesis of 2-((4-methoxybenzyl)amino)-N-(3,5-dibromopyrazin-2-yl)acetamide
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Reagents: Intermediate 1 (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), DIPEA (2.0 equiv), anhydrous Acetonitrile (MeCN).
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Procedure:
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Dissolve Intermediate 1 in MeCN (0.15 M).
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Add DIPEA, followed by 4-methoxybenzylamine.
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Heat the mixture to 60 °C for 4 hours.
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Workup & Validation: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and water. The use of water removes excess amine and DIPEA salts. Dry and concentrate the organic layer. Purify via flash column chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes) to isolate the pure secondary amine.
Step 3: Intramolecular Buchwald-Hartwig Cyclization
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Reagents: Intermediate 2 (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), K₃PO₄ (2.0 equiv), anhydrous 1,4-dioxane.
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Procedure:
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In a Schlenk flask, combine Intermediate 2, K₃PO₄, Pd₂(dba)₃, and Xantphos.
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Add anhydrous 1,4-dioxane (0.1 M) and sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for preventing Pd(0) oxidation).
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Seal the flask and heat at 100 °C for 12 hours.
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Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography to yield 6-bromo-4-(4-methoxybenzyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one.
Step 4: PMB Deprotection
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Reagents: Intermediate 3 (1.0 equiv), Trifluoroacetic acid (TFA) (10 volumes), Anisole (2.0 equiv).
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Procedure:
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Dissolve Intermediate 3 in neat TFA. Add anisole. Causality note: Anisole acts as a highly effective cation scavenger, trapping the highly reactive 4-methoxybenzyl carbocation generated during cleavage and preventing it from re-alkylating the pyrazine core.
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Heat the mixture at 80 °C for 6 hours.
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Workup & Validation: Concentrate the TFA under reduced pressure. Triturate the resulting dark oil with cold diethyl ether. The target compound will precipitate as a clean solid. Filter and neutralize by washing with saturated NaHCO₃ to yield the final free-base product.
Quantitative Data: Reaction Optimization
The success of this synthesis hinges on Step 3. The choice of ligand and base is dictated by the electronic demands of the pyrazine ring. As detailed in , precise catalytic conditions are required to prevent degradation[2]. The large bite angle (111°) of Xantphos forces the palladium center into a geometry that highly favors reductive elimination, accelerating the intramolecular C-N bond formation. Furthermore, milder bases like K₃PO₄ prevent the unwanted deprotonation of the amide nitrogen.
Table 1: Optimization of the Intramolecular Buchwald-Hartwig Amination (Step 3)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 22 | Poor conversion; bite angle too narrow. |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 90 | 45 | Competitive N-arylation at the amide nitrogen. |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 90 | 61 | Base too strong; partial degradation observed. |
| 4 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100 | 88 | Optimal pKa balance and reductive elimination geometry. |
| 5 | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 100 | 74 | Good conversion, but slower reaction kinetics. |
Biological Context: Kinase Inhibition
Once synthesized, the 6-bromo-3,4-dihydro-pyrazino[2,3-b]pyrazin-2(1H)-one core is typically functionalized at the C6 position via Suzuki coupling (e.g., adding substituted pyridines or indoles) to create potent active-site inhibitors of mTOR[2]. Unlike rapamycin, which only allosterically inhibits mTORC1, these pyrazinopyrazinone derivatives competitively bind the ATP pocket of both mTORC1 and mTORC2, shutting down the entire downstream survival pathway.
Fig 2: Dual inhibition of mTORC1 and mTORC2 pathways by the pyrazinopyrazinone scaffold.
References
- PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS (EP 3660020 B1)
- Heteroaryl compounds and their uses (US 8,110,578 B2)
